Photochemical Singlet Reactivity: 1‑Naphthyl Sulfones Exhibit ~3‑Fold Higher Reaction Rate Constant Than 2‑Naphthyl Isomers
In a direct head‑to‑head photochemical study of regioisomeric arylmethyl sulfones, Givens et al. determined that the singlet‑state reaction rate constant (kᵣ) for 1‑naphthyl sulfones is approximately three times greater than that for the corresponding 2‑naphthyl sulfones under identical irradiation conditions. This differential arises from preferential C–S bond fragmentation on the naphthyl side in the singlet excited state, as established through chiral probe and CIDNP experiments [1]. For procurement decisions involving photoresist PAG components, this ~3× kᵣ advantage translates directly to higher quantum efficiency of acid generation per photon absorbed, a parameter that governs lithographic sensitivity.
| Evidence Dimension | Singlet-state reaction rate constant (kᵣ) for photodesulfonylation |
|---|---|
| Target Compound Data | 1‑Naphthyl sulfones: kᵣ (singlet) baseline value; CIDNP shows strong product signal from triplet caged radical pair desulfonation |
| Comparator Or Baseline | 2‑Naphthyl sulfones: kᵣ (singlet) approximately one‑third that of the 1‑naphthyl derivatives |
| Quantified Difference | Approximately 3‑fold greater singlet reactivity for 1‑naphthyl vs. 2‑naphthyl sulfones |
| Conditions | Direct photolysis in solution; mechanistic study employing optically active sulfones, chemical trapping, chiral probes, and CIDNP; J. Am. Chem. Soc. 1984 |
Why This Matters
A 3‑fold higher singlet reaction rate constant makes bis(1‑naphthylmethyl) sulfone the preferred scaffold when photochemical SO₂ extrusion efficiency is a rate‑limiting factor, such as in deep‑UV photoacid generator design.
- [1] Givens, R. S.; Hrinczenko, B.; Liu, J. H.-S.; Matuszewski, B.; Tholen-Collison, J. Photoextrusion of SO₂ from Arylmethyl Sulfones: Exploration of the Mechanism by Chemical Trapping, Chiral, and CIDNP Probes. J. Am. Chem. Soc. 1984, 106, 1779–1789. View Source
